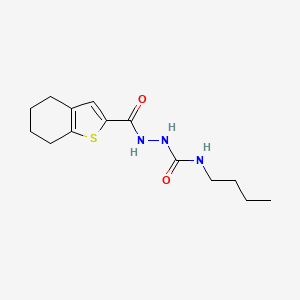

N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide

Overview

Description

N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception and inflammation.

Mechanism of Action

N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide acts as a competitive antagonist of TRPV1 by binding to the channel pore and preventing the influx of calcium ions. TRPV1 is expressed in sensory neurons and immune cells, and its activation leads to the release of pro-inflammatory mediators, such as substance P and calcitonin gene-related peptide, as well as the sensitization of nociceptors. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide has been shown to inhibit TRPV1-mediated pain behavior in animal models of acute and chronic pain, as well as to reduce inflammation and tissue damage in models of inflammatory diseases.

Biochemical and Physiological Effects

N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide has been shown to have a selective and reversible effect on TRPV1-mediated responses, without affecting other ion channels or receptors. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide has been shown to inhibit the release of neuropeptides and cytokines from sensory neurons and immune cells, as well as to reduce the sensitization of nociceptors. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation, without causing sedation or motor impairment. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide has also been shown to have a low toxicity profile and to be well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide has several advantages for lab experiments, such as its selectivity, potency, and reversibility. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide can be used to study the role of TRPV1 in pain and inflammation, as well as to develop new drugs that target this channel. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide can also be used to validate the specificity of TRPV1 agonists and antagonists, as well as to investigate the cross-talk between TRPV1 and other ion channels or receptors. However, N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide has some limitations for lab experiments, such as its solubility, stability, and bioavailability. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide is a hydrophobic and crystalline compound that requires special handling and storage conditions. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide has also a low solubility in aqueous solutions, which can limit its use in in vitro and in vivo assays. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide has also a low bioavailability and a short half-life, which can limit its use in clinical trials.

Future Directions

N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide has several future directions for research, such as the development of new TRPV1 antagonists with improved pharmacokinetic and pharmacodynamic properties. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide can also be used to investigate the role of TRPV1 in other physiological and pathological conditions, such as cancer, diabetes, and neurodegenerative diseases. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide can also be used to study the interaction between TRPV1 and other signaling pathways, such as the opioid and cannabinoid systems. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide can also be used to develop new drug delivery systems, such as nanoparticles and liposomes, that can improve the solubility, stability, and bioavailability of N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide can also be used to develop new diagnostic tools, such as TRPV1-specific imaging agents, that can detect TRPV1 expression and activity in vivo.

Scientific Research Applications

N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, capsaicin, and acid, and is involved in nociception and neurogenic inflammation. N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide has been shown to selectively block TRPV1-mediated responses, such as calcium influx and neuropeptide release, without affecting other ion channels or receptors. This makes N-butyl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarboxamide a promising candidate for the development of novel analgesics and anti-inflammatory drugs.

properties

IUPAC Name |

1-butyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonylamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-2-3-8-15-14(19)17-16-13(18)12-9-10-6-4-5-7-11(10)20-12/h9H,2-8H2,1H3,(H,16,18)(H2,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCMOYZYJWLAMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NNC(=O)C1=CC2=C(S1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4718993.png)

![dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate](/img/structure/B4719032.png)

![N-benzyl-2-(benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4719035.png)

![8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4719047.png)

![4-(3-chloro-4-fluorophenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4719055.png)

![2-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4719061.png)

![2-[3-(1H-benzimidazol-1-yl)propoxy]benzonitrile](/img/structure/B4719089.png)

![N-allyl-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4719097.png)

![2-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4719105.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethoxyacetamide](/img/structure/B4719109.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4719117.png)